Cas no 2770500-87-1 ((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-7153586
- 2770500-87-1
- (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
-
- インチ: 1S/C23H23NO2/c1-2-8-17-9-7-14-24(15-17)23(25)26-16-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-6,10-13,17,22H,7-9,14-16H2
- InChIKey: PUHIZWPEFVNOCZ-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCCC(CC#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 345.172878976g/mol
- どういたいしつりょう: 345.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 528
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 29.5Ų
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7153586-1.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 1.0g |
$1429.0 | 2023-07-06 | ||
Enamine | EN300-7153586-0.25g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 0.25g |
$1315.0 | 2023-07-06 | ||
Enamine | EN300-7153586-2.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 2.5g |
$2800.0 | 2023-07-06 | ||
Enamine | EN300-7153586-5.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 5.0g |
$4143.0 | 2023-07-06 | ||
Enamine | EN300-7153586-0.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 0.5g |
$1372.0 | 2023-07-06 | ||
Enamine | EN300-7153586-10.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 10.0g |
$6144.0 | 2023-07-06 | ||
Enamine | EN300-7153586-0.05g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 0.05g |
$1200.0 | 2023-07-06 | ||
Enamine | EN300-7153586-0.1g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate |
2770500-87-1 | 0.1g |
$1257.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylateに関する追加情報
Research Brief on (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 2770500-87-1)
In recent years, the compound (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 2770500-87-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyl (Fmoc) protecting group and propargyl-substituted piperidine moiety, has shown promise in various applications, including drug discovery, peptide synthesis, and click chemistry. The unique structural features of this compound make it a valuable intermediate for the development of novel therapeutics and biochemical probes.
Recent studies have focused on the synthesis and functionalization of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate to explore its potential in targeted drug delivery and bioconjugation. The propargyl group in the molecule allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry reaction, enabling the attachment of various functional groups or biomolecules. This property has been leveraged in the design of prodrugs and antibody-drug conjugates (ADCs), where precise control over molecular assembly is critical.
One notable application of this compound is in the field of peptide synthesis. The Fmoc group serves as a temporary protecting group for amines, which can be selectively removed under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS). Researchers have utilized this compound to introduce alkyne functionalities into peptide backbones, facilitating subsequent modifications such as fluorescent labeling or the attachment of therapeutic payloads. Recent advancements in SPPS methodologies have further enhanced the efficiency and scalability of these processes.
In addition to its role in peptide chemistry, (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate has been investigated for its potential in small-molecule drug development. The piperidine scaffold is a common pharmacophore found in many bioactive molecules, and the propargyl substitution provides a handle for further derivatization. Recent preclinical studies have explored its incorporation into kinase inhibitors and GPCR modulators, with promising results in terms of binding affinity and selectivity. These findings highlight the versatility of this compound as a building block in medicinal chemistry.
Despite its potential, challenges remain in the large-scale synthesis and purification of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. Advances in flow chemistry and catalytic methods have shown particular promise in addressing these issues, enabling more efficient production of high-purity material for research and development purposes.
Looking ahead, the continued exploration of (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is expected to yield new insights into its applications in chemical biology and drug discovery. Ongoing research aims to expand its utility in areas such as PROTAC (proteolysis-targeting chimera) design and bioorthogonal chemistry. As synthetic methodologies evolve and our understanding of its reactivity deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and biochemical tools.
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